4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone
Overview
Description
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.04767 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, commonly referred to as EGA, has garnered attention for its significant biological activities, particularly in the context of inhibiting endosomal trafficking pathways exploited by various pathogens. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₆BrN₃O
- Molecular Weight : 346.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The compound is synthesized through the reaction of 4-bromobenzaldehyde with N-(2,6-dimethylphenyl)semicarbazide. The reaction typically involves the following steps:
- Condensation Reaction : Mixing equimolar amounts of 4-bromobenzaldehyde and N-(2,6-dimethylphenyl)semicarbazide in ethanol.
- Heating : The mixture is refluxed for several hours.
- Crystallization : Upon cooling, the product crystallizes out and can be purified through recrystallization.
EGA functions primarily by inhibiting the entry of toxins and viruses into host cells. It specifically targets early endosomal trafficking pathways, preventing the acidification necessary for the activation of several bacterial toxins and viruses. Notably, it has been shown to inhibit anthrax lethal toxin and other acid-dependent toxins:
- Inhibition of Toxin Entry : EGA blocks the translocation of anthrax lethal toxin across host membranes, thereby preventing cellular intoxication .
- Impact on Receptor Trafficking : The compound delays lysosomal targeting and degradation of the epidermal growth factor (EGF) receptor, indicating a broader impact on cellular trafficking processes .
Antiviral Properties
Recent studies have highlighted EGA's potential as an antiviral agent. It has been shown to inhibit multiple RNA viruses by disrupting their entry mechanisms:
- Targeting Host Factors : EGA interferes with host cell factors that viruses exploit for entry, making it a candidate for developing antiviral therapies .
Case Studies
- Inhibition of Anthrax Lethal Toxin :
- Antiviral Activity Against RNA Viruses :
Data Tables
Property | Value |
---|---|
Molecular Weight | 346.22 g/mol |
Solubility | >32.2 µg/mL (pH 7.4) |
Purity | 95% |
Biological Activity | Description |
---|---|
Toxin Inhibition | Inhibits anthrax lethal toxin entry |
Antiviral Activity | Blocks entry of RNA viruses |
Impact on Receptor Trafficking | Delays EGF receptor degradation |
Properties
IUPAC Name |
1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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